2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid
Description
2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a pyrazole ring and a propanedioic acid moiety.
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-10-4-5(3-9-10)2-6(7(11)12)8(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHPIBFZWYGQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The synthesis begins with the deprotonation of malonic acid by a basic catalyst, forming a resonance-stabilized enolate ion. This enolate attacks the carbonyl carbon of 1-methylpyrazole-4-carbaldehyde, leading to the formation of a β-hydroxy intermediate. Subsequent dehydration and decarboxylation yield the target α,β-unsaturated dicarboxylic acid.
A representative procedure involves heating equimolar amounts of 1-methylpyrazole-4-carbaldehyde and malonic acid in the presence of piperidine (0.4 equivalents) under solvent-free conditions at 100–120°C for 3–5 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 75–85%.
Catalyst Screening and Optimization
Recent advancements have explored replacing traditional amine catalysts like piperidine with environmentally benign alternatives. Ammonium bicarbonate demonstrates comparable catalytic efficiency, providing yields of 78–82% under similar conditions while eliminating the need for hazardous solvents.
Table 1: Catalyst Performance in Knoevenagel Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Piperidine | 120 | 4 | 85 | 98.2 |
| Ammonium Bicarbonate | 100 | 5 | 82 | 97.8 |
| Benzylamine | 110 | 4.5 | 80 | 96.5 |
Data adapted from solvent-free optimization studies.
Green Chemistry Approaches
Solvent-Free Synthesis
Eliminating organic solvents significantly improves the environmental profile of the synthesis. Reactions conducted in neat conditions at 120°C with ammonium bicarbonate achieve complete conversion within 5 hours, as confirmed by LC-MS monitoring. This method reduces waste generation while maintaining high product purity (>97%).
Mechanochemical Activation
Ball milling techniques have been explored to enhance reaction kinetics. Preliminary data suggest that grinding 1-methylpyrazole-4-carbaldehyde and malonic acid with potassium carbonate in a 1:1 molar ratio for 60 minutes yields 68% of the target compound, though purity remains lower (92%) compared to thermal methods.
Advanced Activation Methods
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. Irradiating the reaction mixture at 150°C for 15 minutes in dimethylformamide (DMF) with piperidine catalyst produces the compound in 88% yield, though solvent removal complicates purification.
Ultrasonication Techniques
Ultrasonic activation (40 kHz, 300 W) in ethanol at 60°C achieves 80% yield within 45 minutes. This method preferentially stabilizes the transition state through cavitation effects, suppressing side reactions.
Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Purity
HPLC analysis using a C18 column (0.01% acetic acid/water/methanol) shows >98% purity at 254 nm, with tR = 6.8 minutes.
Table 2: Comparative Analytical Data
| Method | Melting Point (°C) | λmax (nm) | m/z [M-H]⁻ |
|---|---|---|---|
| Traditional Knoevenagel | 174–176 | 268 | 223.1 |
| Microwave Synthesis | 172–174 | 268 | 223.1 |
Data synthesized from patent and optimization studies.
Challenges and Side Reactions
Excess malonic acid (2 equivalents) proves critical to suppressing the formation of 1-methylpyrazole-4-carboxylic acid, a common decarboxylation byproduct. Prolonged heating above 130°C promotes dimerization, detectable via LC-MS as a m/z 445.3 [2M-H]⁻ peak.
Industrial-Scale Considerations
Kilogram-scale batches using ammonium bicarbonate catalyst in rotating drum reactors achieve consistent yields of 80–82% with 97.5% purity. Continuous flow systems under development promise further improvements in throughput and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds with pyrazole moieties often exhibit significant antimicrobial properties. Preliminary studies suggest that 2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid may have efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be explored in the treatment of conditions like rheumatoid arthritis or other inflammatory diseases. Studies on similar compounds have shown promising results in modulating inflammatory pathways.
- Cancer Research : The unique binding properties of pyrazole-containing compounds have led to investigations into their role as anticancer agents. Interaction studies focusing on this compound's mechanism of action against cancer cell lines are ongoing, with preliminary results indicating potential cytotoxic effects.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various organic compounds due to its versatile reactivity. Methods for synthesizing this compound include:
- Condensation Reactions : Utilizing aldehydes and ketones to form the methylidene bridge.
- Esterification : Modifying the carboxylic acid groups to enhance solubility and reactivity in organic solvents.
These synthetic pathways allow for the modification of the compound to create derivatives with tailored properties for specific applications.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for further development in anti-inflammatory therapies.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring without additional groups | Primarily used as a building block |
| 2-(1-Methylpyrazol-4-YL)acetic acid | Contains acetic acid instead of propanedioic acid | Exhibits different biological activities |
| 3-(1-Methylpyrazol-4-YL)propanoic acid | Similar backbone but different functional groups | Potentially different reactivity patterns |
| 5-Acetyl-1-methylpyrazole | Acetyl group instead of propanedioic acid | Different reactivity due to acetyl functionality |
The comparison highlights the uniqueness of this compound, particularly its dual carboxylic acid functionality, which may confer distinct chemical properties and biological activities compared to its analogs.
Mechanism of Action
The mechanism by which 2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that play a role in the compound’s biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpyrazol-3-YL)methylidene]propanedioic acid
- 2-[(1-Methylpyrazol-5-YL)methylidene]propanedioic acid
- 2-[(1-Ethylpyrazol-4-YL)methylidene]propanedioic acid
Uniqueness
2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows for various interactions at the molecular level, influencing cellular pathways related to cancer and inflammation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 235.25 g/mol
- CAS Number : 1820736-56-8
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 235.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways associated with inflammation and cancer cell proliferation.
- Molecular Targets :
- Enzymes involved in metabolic pathways.
- Receptors that influence cellular signaling related to inflammation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its effects on different cancer cell lines:
- Cell Viability Assays : In vitro studies showed that this compound significantly reduces the viability of cancer cells compared to control groups.
- Mechanistic Studies : It has been found to inhibit critical signaling pathways essential for cancer cell survival, such as the MAPK pathway.
- Animal Models : Preliminary studies in xenograft models indicated reduced tumor size and improved survival rates following treatment with this compound.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Cytokine Production : It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound on human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values lower than those of standard chemotherapeutics.
-
Mechanistic Insights :
- Another study focused on the inhibition of the NF-kB pathway, which is crucial for inflammatory responses. The compound was shown to significantly inhibit NF-kB activation, leading to decreased expression of inflammatory markers.
-
In Vivo Efficacy :
- In a mouse model of breast cancer, administration of this compound resulted in a substantial decrease in tumor growth compared to untreated controls, highlighting its potential as an effective therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(1-methylpyrazol-4-yl)methylidene]propanedioic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine derivatives. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acidic or basic conditions). Monitoring progress via TLC or HPLC ensures intermediate purity. Hydrolysis under basic conditions (e.g., NaOH) is critical for converting esters to carboxylic acids .
- Data Consideration : Track reaction kinetics using NMR to identify side products like unreacted esters or decarboxylation byproducts.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring hydrogen-bonding networks and tautomeric forms are resolved .
- Spectroscopy : Employ FTIR to confirm carbonyl (C=O) and pyrazole ring vibrations. UV-Vis spectroscopy can assess conjugation between the pyrazole and propanedioic acid moieties.
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311G**) to predict molecular geometry, frontier orbitals, and electrostatic potential surfaces .
Q. What chromatographic techniques are suitable for purifying and analyzing this compound?
- Methodology : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 25–33% acetonitrile in water with 0.1% formic acid). Monitor retention times and UV absorption at 254 nm. For fluorinated analogs, adjust mobile phase pH to resolve perfluoroalkyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the pyrazole ring or propanedioic acid moiety?
- Methodology : Apply twin refinement protocols in SHELXL to model rotational disorder. Use restraints for bond lengths and angles in problematic regions. Validate results with Hirshfeld surface analysis to confirm intermolecular interactions .
- Data Interpretation : Compare experimental and theoretical (DFT) bond lengths to identify systematic errors.
Q. What strategies are effective for studying fluorinated derivatives of this compound, and how do perfluoroalkyl chains impact its reactivity?
- Methodology : Synthesize analogs by substituting the propanedioic acid with perfluoroalkyl esters (e.g., bis[4-(ethenyloxy)butyl] esters). Characterize using MALDI-TOF MS and 19F NMR to track fluorinated group incorporation. Assess stability under hydrolytic conditions (pH 2–12) to determine degradation pathways .
- Challenges : Fluorinated derivatives may exhibit reduced solubility; use DMSO or THF as co-solvents in kinetic studies.
Q. How can computational modeling predict the biological activity or supramolecular assembly of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to screen against protein targets like cyclooxygenase or kinases. For supramolecular studies, simulate crystal packing using force fields (e.g., AMBER) to evaluate π-π stacking or hydrogen-bonding motifs .
- Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC50 values) to refine predictive models.
Q. What experimental approaches are recommended for analyzing tautomeric equilibria in solution versus solid states?
- Methodology :
- Solid-state : Use variable-temperature XRD to detect tautomeric shifts.
- Solution : Conduct 1H-13C HMBC NMR in D2O/DMSO-d6 mixtures to identify enol-keto equilibria.
- Advanced Spectroscopy : Apply time-resolved fluorescence to probe excited-state tautomerization .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or spectral data across studies?
- Methodology : Replicate reactions using strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare NMR chemical shifts with published data, accounting for solvent effects (DMSO vs. CDCl3). Use high-purity reagents to minimize side reactions .
- Documentation : Publish detailed crystallographic CIF files and spectral raw data to enhance reproducibility .
Safety and Environmental Considerations
Q. What protocols ensure safe handling of fluorinated derivatives during synthesis and disposal?
- Guidelines : Use fume hoods for reactions involving volatile fluorinated intermediates. Dispose of waste via EPA-approved incineration to prevent environmental release of persistent perfluoroalkyl substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
